Flumioxazin-mono amide
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Overview
Description
Flumioxazin-mono amide is a derivative of flumioxazin, a broad-spectrum herbicide used to control annual broad-leaved and dicotyledonous weeds. It is known for its effectiveness in agricultural settings, particularly in soybean, peanut, and citrus fields . The compound is characterized by its ability to degrade in the environment, making it a low-risk herbicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flumioxazin-mono amide involves the reaction of 6-amino-7-fluoro-4-propinyl-1,4-benzoxazin-3(4H)-one with 3,4,5,6-tetrahydrophthalic anhydride in the presence of a catalyst. The catalyst can be an alkaline nitric organic matter or a mixture of organic acid and the alkaline nitric organic matter . This reaction is typically carried out in a solvent, and the product yield can reach 90% or above, with a purity of 99 wt% or higher .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to ensure high yield and purity while minimizing the content of organic impurities to less than 0.1 wt% . The method is straightforward and suitable for industrialization .
Chemical Reactions Analysis
Types of Reactions
Flumioxazin-mono amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, altering the chemical structure of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the cleavage of the imide and amide linkages, while reduction can result in the opening of the cyclic imide .
Scientific Research Applications
Flumioxazin-mono amide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: The compound is used to investigate its effects on different biological systems, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new herbicides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of flumioxazin-mono amide involves the inhibition of protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis in plants. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes cell membrane damage and ultimately plant death . The molecular targets and pathways involved in this process are well-studied, making it an effective herbicide .
Comparison with Similar Compounds
Similar Compounds
Flumioxazin-mono amide is similar to other N-phenyl phthalimide compounds, such as:
Flumioxazin: The parent compound, widely used as a herbicide.
Oxyfluorfen: Another herbicide with a similar mode of action.
Oxadiazon: A pre-emergent herbicide used to control weeds in various crops.
Uniqueness
This compound stands out due to its high efficacy, low environmental impact, and ability to degrade quickly in the environment. Its unique chemical structure allows for effective weed control while minimizing the risk of leaching and persistence in soil .
Properties
IUPAC Name |
2-[(7-fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O5/c1-2-7-22-15-9-14(13(20)8-16(15)27-10-17(22)23)21-18(24)11-5-3-4-6-12(11)19(25)26/h1,8-9H,3-7,10H2,(H,21,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPIXQGDMOWBEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)COC2=C1C=C(C(=C2)F)NC(=O)C3=C(CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027416 |
Source
|
Record name | 2-[(7-Fluoro-3-oxo-4-prop-2-ynyl-1,4-benzoxazin-6-yl)carbamoyl]cyclohexene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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